molecular formula C15H24O2 B12604162 3-(3-Methyl-1-phenylbutoxy)butan-1-ol CAS No. 649556-02-5

3-(3-Methyl-1-phenylbutoxy)butan-1-ol

Katalognummer: B12604162
CAS-Nummer: 649556-02-5
Molekulargewicht: 236.35 g/mol
InChI-Schlüssel: RFDQZZSYEPIPDW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Methyl-1-phenylbutoxy)butan-1-ol is an organic compound with the molecular formula C15H24O2 It is a derivative of butanol, featuring a phenyl group and a methyl group attached to the butoxy chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methyl-1-phenylbutoxy)butan-1-ol typically involves the reaction of 3-methyl-1-phenylbutanol with butanol in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Methyl-1-phenylbutoxy)butan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it to simpler alcohols or hydrocarbons.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields simpler alcohols or hydrocarbons.

    Substitution: Results in various substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

3-(3-Methyl-1-phenylbutoxy)butan-1-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of fragrances and flavors.

Wirkmechanismus

The mechanism of action of 3-(3-Methyl-1-phenylbutoxy)butan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by modulating the activity of these targets, leading to various biochemical and physiological responses. The exact pathways and targets involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Methyl-1-phenylbutanol: A precursor in the synthesis of 3-(3-Methyl-1-phenylbutoxy)butan-1-ol.

    Butanol: A simpler alcohol with similar structural features.

    Phenylbutanol: Shares the phenyl group but lacks the butoxy chain.

Uniqueness

This compound is unique due to its combination of a phenyl group and a butoxy chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where these properties are advantageous.

Eigenschaften

CAS-Nummer

649556-02-5

Molekularformel

C15H24O2

Molekulargewicht

236.35 g/mol

IUPAC-Name

3-(3-methyl-1-phenylbutoxy)butan-1-ol

InChI

InChI=1S/C15H24O2/c1-12(2)11-15(17-13(3)9-10-16)14-7-5-4-6-8-14/h4-8,12-13,15-16H,9-11H2,1-3H3

InChI-Schlüssel

RFDQZZSYEPIPDW-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC(C1=CC=CC=C1)OC(C)CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.